molecular formula C13H20N4O2 B14008213 3-Hexyl-1,7-dimethylpurine-2,6-dione CAS No. 7499-85-6

3-Hexyl-1,7-dimethylpurine-2,6-dione

Cat. No.: B14008213
CAS No.: 7499-85-6
M. Wt: 264.32 g/mol
InChI Key: MYNYSQNOJCYJTR-UHFFFAOYSA-N
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Description

3-Hexyl-1,7-dimethylpurine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hexyl group attached to the purine ring, and it has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-1,7-dimethylpurine-2,6-dione typically involves the alkylation of 1,7-dimethylxanthine with a hexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The hexyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Hexyl-1,7-dimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Hexyl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A similar compound with the molecular formula C7H8N4O2, known for its use in treating respiratory diseases.

    Caffeine: Another related compound, widely known for its stimulant effects.

    Theobromine: Found in cocoa and chocolate, with similar structural features.

Uniqueness

3-Hexyl-1,7-dimethylpurine-2,6-dione is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

7499-85-6

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

3-hexyl-1,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-11-10(15(2)9-14-11)12(18)16(3)13(17)19/h9H,4-8H2,1-3H3

InChI Key

MYNYSQNOJCYJTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(C(=O)N(C1=O)C)N(C=N2)C

Origin of Product

United States

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